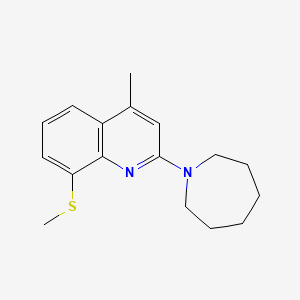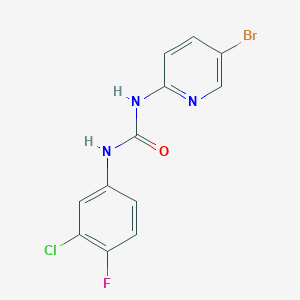
N-(5-bromo-2-pyridinyl)-N'-(3-chloro-4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-N'-(3-chloro-4-fluorophenyl)urea, commonly referred to as BPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPU is a member of the class of urea-based compounds, which have been found to exhibit a wide range of biological activities. In
科学研究应用
BPU has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. BPU has also been shown to inhibit the growth and metastasis of tumors in animal models. In addition, BPU has been found to exhibit anti-inflammatory, anti-microbial, and anti-angiogenic activities.
作用机制
The mechanism of action of BPU is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cell proliferation, survival, and migration. BPU has been found to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the platelet-derived growth factor receptor (PDGFR). BPU has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPU has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several key signaling proteins, including Akt, ERK, and STAT3. BPU has also been found to induce the expression of several tumor suppressor genes, including p53 and p21. In addition, BPU has been shown to inhibit the activity of several enzymes involved in angiogenesis, such as matrix metalloproteinases (MMPs).
实验室实验的优点和局限性
BPU has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of several key signaling pathways involved in cancer cell proliferation and survival. BPU has also been shown to have low toxicity in animal models, making it a promising candidate for further development as an anti-cancer drug. However, there are also some limitations to the use of BPU in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, the precise mechanism of action of BPU is not fully understood, which can make it challenging to design experiments to elucidate its effects.
未来方向
There are several future directions for research on BPU. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of BPU. Another area of research is the elucidation of the precise mechanism of action of BPU, which could lead to the development of more potent and selective inhibitors of key signaling pathways involved in cancer cell proliferation and survival. In addition, further studies are needed to determine the optimal dosing and delivery methods for BPU in animal models and clinical trials. Finally, the potential use of BPU in combination with other anti-cancer agents should be explored to determine whether it can enhance the efficacy of existing therapies.
合成方法
The synthesis of BPU involves the reaction of 5-bromo-2-pyridinylamine with 3-chloro-4-fluorophenyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain BPU in high yield. The synthesis of BPU has been optimized to make it a facile and efficient process.
属性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFN3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-10(15)9(14)5-8/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEIXCPCFYVGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

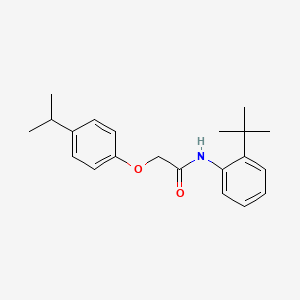
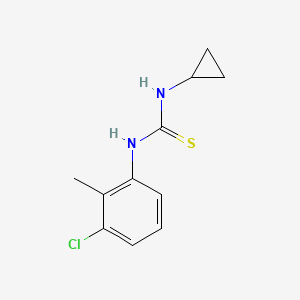
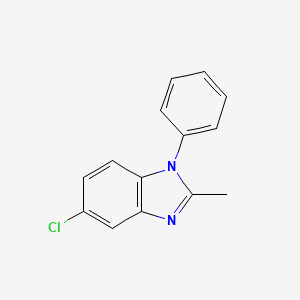
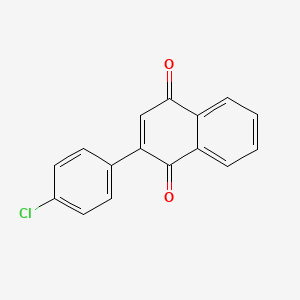



![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)
![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
